N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-(pyridin-2-ylmethyl)glycinamide
Description
This compound is a glycinamide derivative featuring a sulfonamide group substituted with 3,4-dimethoxyphenyl and 4-methylphenyl moieties, linked to a pyridin-2-ylmethyl side chain. Its structural complexity arises from the dual substitution on the sulfonamide nitrogen and the presence of a heteroaromatic pyridine ring. Such modifications are common in medicinal chemistry to enhance binding affinity or modulate pharmacokinetic properties .
Properties
IUPAC Name |
2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S/c1-17-7-9-19(10-8-17)26(16-23(27)25-15-18-6-4-5-13-24-18)32(28,29)20-11-12-21(30-2)22(14-20)31-3/h4-14H,15-16H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHUGEOMUVGLSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=N2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-(pyridin-2-ylmethyl)glycinamide typically involves multi-step organic reactions. One common approach is to start with the sulfonylation of 3,4-dimethoxyaniline using a sulfonyl chloride derivative. This intermediate is then coupled with 4-methylaniline and pyridin-2-ylmethylamine through amide bond formation under controlled conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-(pyridin-2-ylmethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-(pyridin-2-ylmethyl)glycinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-(pyridin-2-ylmethyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings can engage in π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs from the evidence:
Key Structural and Functional Insights:
Substituent Effects on Solubility and Stability :
- Methoxy (e.g., 3,4-dimethoxy in the target compound) and ethoxy groups (e.g., ) improve water solubility but differ in metabolic stability. Ethoxy is more prone to oxidative degradation .
- Halogens (e.g., chloro in ) and nitro groups (e.g., ) increase lipophilicity but may introduce toxicity risks.
Side Chain Modifications :
- Pyridine-containing side chains (target compound and ) are associated with kinase inhibition due to aromatic nitrogen’s ability to form hydrogen bonds .
- Sulfur-containing side chains (e.g., ) may influence redox activity or metal chelation.
Biological Activity :
- Compounds with pyridine or pyrazole moieties (e.g., ) often exhibit enhanced target selectivity in enzyme inhibition.
- Nitro-substituted analogs (e.g., ) are frequently explored for antimicrobial or antiparasitic activity due to their electrophilic nature.
Synthetic Feasibility :
- Methyl esters (e.g., ) are common intermediates for glycinamide derivatives, suggesting that the target compound could be synthesized via ester hydrolysis followed by amide coupling.
Biological Activity
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-(pyridin-2-ylmethyl)glycinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C27H32N2O5S
- Molecular Weight : 496.6 g/mol
- IUPAC Name : N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-methylphenyl)-N-(pyridin-2-ylmethyl)glycinamide
The compound exhibits various biological activities, primarily through the inhibition of specific enzymes and pathways:
- Topoisomerase Inhibition : It has been shown to inhibit bacterial topoisomerase I, which is crucial for DNA replication and repair in bacteria. This selective action suggests potential use as an antibacterial agent, particularly against resistant strains of Escherichia coli .
- Antimicrobial Activity : The compound demonstrated significant antimicrobial properties at low concentrations without affecting mammalian cell viability. This characteristic makes it a promising candidate for developing new antibiotics .
- Anti-inflammatory Effects : Preliminary studies indicate that sulfonamide derivatives can exhibit anti-inflammatory properties, potentially through the modulation of inflammatory pathways .
Biological Activity Data
The following table summarizes the biological activities and relevant findings associated with this compound:
Case Studies
-
Study on Antibacterial Properties :
A research study evaluated the compound's effectiveness against clinical strains of E. coli. The Minimum Inhibitory Concentration (MIC) was determined, showing that the compound effectively inhibits bacterial growth without harming human cells. The study highlighted its potential as a selective antibacterial agent . -
Mechanistic Insights :
Another investigation focused on the differential catalytic inhibition mechanism of the compound against bacterial versus human topoisomerases. Results indicated that it preferentially targets bacterial enzymes, establishing a foundation for developing targeted therapies against resistant infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
